2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
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Overview
Description
2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C₁₁H₈N₄O₂ and a molecular weight of 228.21 g/mol . This compound is notable for its incorporation of both a triazole ring and a nicotinate moiety, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
this compound interacts with its targets by inhibiting their proliferation . This is achieved through the induction of apoptosis, a process of programmed cell death .
Biochemical Pathways
It is known that the compound’s cytotoxic effects are related to its ability to induce apoptosis in cancer cells . This suggests that it may affect pathways related to cell survival and death.
Pharmacokinetics
Its effectiveness against cancer cells suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of viable cancer cells, potentially slowing the progression of the disease .
Preparation Methods
. The reaction conditions often include the use of copper(I) catalysts and an inert atmosphere to facilitate the formation of the triazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:
Comparison with Similar Compounds
2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can be compared with other similar compounds, such as:
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: This compound also contains a triazole ring and is used in similar applications.
4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)phenyl)benzoic acid isopropyl ester: Known for its antifungal activity.
2,5-bis(1H-1,2,4-triazol-1-yl)terephthalic acid: Used in the formation of polymeric networks and coordination complexes.
The uniqueness of this compound lies in its specific combination of the triazole and nicotinate moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
prop-2-ynyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h1,3-4,6-8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZNWEWJQUZBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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